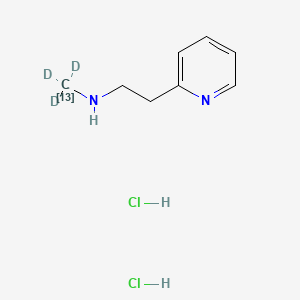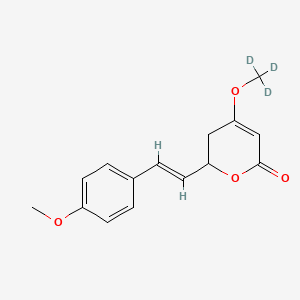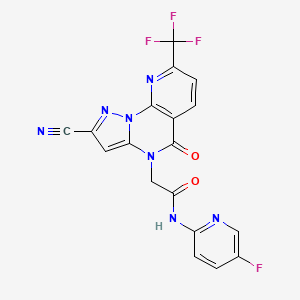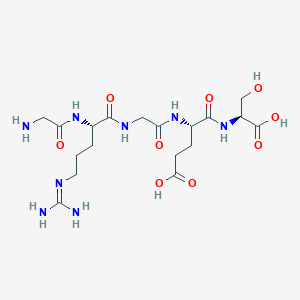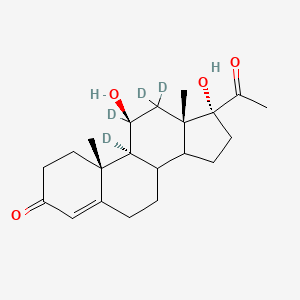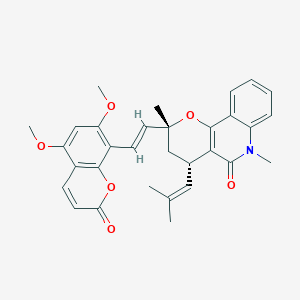
Toddacoumalone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toddacoumalone is a natural inhibitor of phosphodiesterase 4 (PDE4), a key enzyme involved in the regulation of inflammatory responses. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Toddacoumalone can be synthesized through a series of chemical reactions involving the coupling of phenylpropenoic acid with prenylated coumarins. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-efficiency reactors, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Toddacoumalone undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound .
Scientific Research Applications
Toddacoumalone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PDE4 inhibition and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as psoriasis.
Industry: Utilized in the development of new drugs and therapeutic formulations
Mechanism of Action
Toddacoumalone exerts its effects by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which in turn modulates various cellular signaling pathways involved in inflammation. The molecular targets and pathways involved include the inhibition of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Rolipram: Another PDE4 inhibitor with similar anti-inflammatory properties.
Tetrahydroisoquinolines: A class of compounds with selective PDE4 inhibition for antipsoriasis treatment
Uniqueness of Toddacoumalone: this compound is unique due to its natural origin and moderate potency as a PDE4 inhibitor. Its structure allows for further optimization and derivatization to enhance its therapeutic potential and drug-like properties .
Properties
Molecular Formula |
C31H31NO6 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(2R,4S)-2-[(E)-2-(5,7-dimethoxy-2-oxochromen-8-yl)ethenyl]-2,6-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C31H31NO6/c1-18(2)15-19-17-31(3,38-29-20-9-7-8-10-23(20)32(4)30(34)27(19)29)14-13-22-25(36-6)16-24(35-5)21-11-12-26(33)37-28(21)22/h7-16,19H,17H2,1-6H3/b14-13+/t19-,31+/m1/s1 |
InChI Key |
IOVBMEHJQSKXAU-CSLHTZHMSA-N |
Isomeric SMILES |
CC(=C[C@@H]1C[C@](OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)/C=C/C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |
Canonical SMILES |
CC(=CC1CC(OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)C=CC4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





